molecular formula C11H14BrNO2 B14836960 2-Bromo-4-cyclopropoxy-3-isopropoxypyridine

2-Bromo-4-cyclopropoxy-3-isopropoxypyridine

Cat. No.: B14836960
M. Wt: 272.14 g/mol
InChI Key: QFORXHNKPNBLLK-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a cyclopropoxy group, and an isopropoxy group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-4-methylpyridine as a starting material, which undergoes a series of reactions to introduce the desired substituents . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-3-isopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

2-Bromo-4-cyclopropoxy-3-isopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxy-3-isopropoxypyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxy-3-propan-2-yloxypyridine

InChI

InChI=1S/C11H14BrNO2/c1-7(2)14-10-9(15-8-3-4-8)5-6-13-11(10)12/h5-8H,3-4H2,1-2H3

InChI Key

QFORXHNKPNBLLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CN=C1Br)OC2CC2

Origin of Product

United States

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